Fendizoic Acid: A Technical Guide to its Discovery, Synthesis, and Application
Fendizoic Acid: A Technical Guide to its Discovery, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fendizoic acid, with the systematic IUPAC name 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid, is a synthetic organic compound that has transitioned from a subject of specialized chemical interest to a key intermediate in the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery and synthesis history of fendizoic acid. It includes detailed experimental protocols for its synthesis and its subsequent use in the preparation of the antitussive agent, levocloperastine fendizoate. The guide also presents key quantitative data in a structured format and visualizes relevant biological pathways and experimental workflows to provide a thorough understanding of this compound for researchers and drug development professionals.
Introduction and Discovery
Fendizoic acid first appeared in the chemical literature in 1981, with its initial synthesis being documented in the Polish Journal of Chemistry.[1] For several decades, it remained a compound of niche interest within synthetic organic chemistry. However, its significance grew substantially in the 2010s with the filing of patents detailing its use in the asymmetric synthesis of enantiomerically pure derivatives.[1] A pivotal application that brought fendizoic acid to the forefront is its role in the formation of levocloperastine fendizoate, an effective antitussive (cough suppressant) agent.[1] This development marked its transition from a laboratory chemical to a valuable intermediate in the production of active pharmaceutical ingredients (APIs).[1]
The primary role of fendizoic acid in medicinal chemistry is as a salt-forming agent. Its carboxylic acid functionality allows it to react with basic compounds, such as the active pharmaceutical ingredient cloperastine, to form stable salts. This salt formation is crucial for improving the physicochemical properties of the drug, such as its stability and bioavailability. The fendizoate salt of levocloperastine, the levorotatory enantiomer of cloperastine, has been shown to have a favorable therapeutic profile as a cough suppressant.[1]
Physicochemical Properties of Fendizoic Acid
A summary of the key physicochemical properties of fendizoic acid is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| IUPAC Name | 2-(6-Hydroxy-[1,1'-biphenyl]-3-carbonyl)benzoic acid |
| CAS Number | 84627-04-3 |
| Molecular Formula | C₂₀H₁₄O₄ |
| Molecular Weight | 318.32 g/mol |
| Melting Point | 262-264 °C |
| Boiling Point (Predicted) | 593.9 ± 50.0 °C |
| Density (Predicted) | 1.305 g/cm³ |
| pKa (Predicted) | 3.28 ± 0.36 |
| Appearance | White to pale yellow solid |
Synthesis of Fendizoic Acid
The most direct and historically significant method for the synthesis of fendizoic acid is the Friedel-Crafts acylation of 2-phenylphenol with phthalic anhydride.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride.[1]
Experimental Protocol: Friedel-Crafts Acylation (Generalized)
Materials:
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2-Phenylphenol
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Phthalic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
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Hydrochloric acid (HCl), aqueous solution
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Distilled water
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add 2-phenylphenol and the anhydrous solvent.
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Cool the mixture in an ice bath.
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Slowly add anhydrous aluminum chloride to the stirred suspension.
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In a separate beaker, dissolve phthalic anhydride in the anhydrous solvent.
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Add the phthalic anhydride solution dropwise to the reaction mixture via the addition funnel.
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After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.
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Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude fendizoic acid by recrystallization from an appropriate solvent system.
Spectroscopic Data of Fendizoic Acid (Predicted)
While experimental spectra are not widely published, the expected spectroscopic data for fendizoic acid, based on its structure, are summarized in Table 2. This information is crucial for the characterization and quality control of the synthesized compound.
| Spectroscopic Data | Predicted Values |
| ¹H NMR | Aromatic protons: δ 7.0-8.5 ppm; Phenolic -OH: broad singlet, δ 9.0-12.0 ppm; Carboxylic acid -OH: very broad singlet, δ 10.0-13.0 ppm |
| ¹³C NMR | Aromatic carbons: δ 110-160 ppm; Carbonyl carbon (ketone): δ ~195 ppm; Carbonyl carbon (carboxylic acid): δ ~170 ppm |
| IR (Infrared) | O-H stretch (carboxylic acid): ~3300-2500 cm⁻¹ (broad); C=O stretch (ketone): ~1680 cm⁻¹; C=O stretch (carboxylic acid): ~1700 cm⁻¹; O-H bend (phenol): ~1350 cm⁻¹; C-O stretch: ~1250 cm⁻¹ |
| Mass Spectrometry | [M+H]⁺: m/z 319.0965; [M-H]⁻: m/z 317.0819 |
Synthesis of Levocloperastine Fendizoate
Fendizoic acid is primarily used to synthesize levocloperastine fendizoate. The following experimental protocol is adapted from patent literature and describes the salification reaction between levocloperastine and fendizoic acid.
Experimental Protocol: Salification Reaction
Materials:
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Levocloperastine
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Fendizoic acid
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Acetone
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Reaction flask with reflux condenser
Procedure:
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In a 500 mL reaction flask, add 50 g (0.152 mol) of levocloperastine, 47.4 g (0.149 mol) of fendizoic acid, and 300 mL of acetone.
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Heat the mixture to reflux with stirring and maintain reflux for 30 minutes.
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After the reaction is complete, cool the mixture to room temperature.
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Filter the resulting precipitate.
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Dry the solid product to obtain levocloperastine fendizoate.
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The reported yield for this procedure is 95.6% with a purity of 99.8% as determined by HPLC.
Mechanism of Action of Cloperastine Fendizoate
Cloperastine, the active component of the fendizoate salt, is an antitussive agent with a multifaceted mechanism of action that involves both central and peripheral pathways. Fendizoic acid in this formulation acts as a stabilizer, enhancing the efficacy and prolonging the duration of action of cloperastine.
The cough reflex is a complex physiological process. It is initiated by the stimulation of receptors in the respiratory tract, which send afferent signals via the vagus nerve to the cough center in the medulla oblongata. An efferent signal is then generated, leading to the coordinated contraction of expiratory muscles and resulting in a cough.
Cloperastine is believed to exert its antitussive effects through the following mechanisms:
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Central Action: It acts on the cough center in the medulla oblongata to suppress the cough reflex.
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Peripheral Action:
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Antihistamine Activity: Cloperastine is an antagonist of the histamine H1 receptor, which can help reduce cough associated with allergic reactions.
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Anticholinergic Activity: It exhibits mild anticholinergic properties, which can decrease mucus secretion and bronchoconstriction.
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Other Mechanisms: Cloperastine is also known to be a ligand for the sigma-1 receptor and a potent blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
The antihistaminic action of cloperastine at the H1 receptor involves blocking the signaling cascade initiated by histamine. Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to cellular responses that can contribute to coughing. By blocking the H1 receptor, cloperastine prevents these downstream effects.
Conclusion
Fendizoic acid has evolved from a relatively obscure chemical compound to a vital component in the formulation of an important antitussive medication. Its discovery and the development of its synthesis have paved the way for the production of levocloperastine fendizoate, offering a valuable therapeutic option for the management of cough. This technical guide has provided a detailed overview of the history, synthesis, and application of fendizoic acid, along with practical experimental protocols and visualizations of key biological pathways. This information serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating a deeper understanding and further exploration of fendizoic acid and its derivatives.
